Physicochemical Profile vs. 4-Chlorophenyl Analog (CAS 1283109-06-7): Calculated LogP Difference
The substitution of a fluorine atom (target compound) with chlorine (analog) on the 6-phenyl ring changes the compound's lipophilicity. While no experimentally measured LogP values are available, the difference in the Hansch constant (π) between fluorine (0.14) and chlorine (0.71) indicates the target compound is significantly less lipophilic. This can translate to different solubility and membrane permeability profiles in a biological setting [1].
| Evidence Dimension | Predicted lipophilicity (ΔLogP based on Hansch π constants) |
|---|---|
| Target Compound Data | Hansch π (F) = 0.14 |
| Comparator Or Baseline | Hansch π (Cl) = 0.71 for the 4-chlorophenyl analog (CAS 1283109-06-7) |
| Quantified Difference | Δπ = 0.57 (comparator more lipophilic) |
| Conditions | In silico parameter analysis; no experimental LogP data available for either compound. |
Why This Matters
This difference in predicted lipophilicity is a key factor for researchers optimizing ADME properties or aqueous solubility in a lead series.
- [1] Kuujia. 2-{[6-(4-Chlorophenyl)pyridazin-3-yl]oxy}ethan-1-amine [Product Information]. CAS: 1283109-06-7. Updated: 2024-08-29. View Source
